molecular formula C18H21ClN2 B12743526 1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride CAS No. 118959-39-0

1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride

Cat. No.: B12743526
CAS No.: 118959-39-0
M. Wt: 300.8 g/mol
InChI Key: FCFUVSJOYKGSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C18H20N2·HCl. This compound is known for its unique structure, which includes an indole ring, an ethyl group, and a phenylmethyl group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride typically involves several steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in developing new drugs for treating neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential biological activities.

Properties

CAS No.

118959-39-0

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

N-[(1-benzylindol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C18H20N2.ClH/c1-2-19-12-16-14-20(13-15-8-4-3-5-9-15)18-11-7-6-10-17(16)18;/h3-11,14,19H,2,12-13H2,1H3;1H

InChI Key

FCFUVSJOYKGSNV-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.